molecular formula C8H9NO4 B2686182 2-[(2-Methylfuran-3-yl)formamido]acetic acid CAS No. 926226-44-0

2-[(2-Methylfuran-3-yl)formamido]acetic acid

Cat. No.: B2686182
CAS No.: 926226-44-0
M. Wt: 183.163
InChI Key: PLBRTLVOUUQEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylfuran-3-yl)formamido]acetic acid typically involves the reaction of 2-methylfuran-3-carboxylic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylfuran-3-yl)formamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-[(2-Methylfuran-3-yl)formamido]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methylfuran-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methylfuran-3-yl)amino]acetic acid
  • **2-[(2-Methylfuran-3-yl)carboxamido]acetic acid
  • **2-[(2-Methylfuran-3-yl)thioformamido]acetic acid

Uniqueness

2-[(2-Methylfuran-3-yl)formamido]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(2-methylfuran-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-6(2-3-13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRTLVOUUQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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